

2-Fluoro-3-nitrobenzoic acid melting point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-3-nitrobenzoic Acid**

Cat. No.: **B2588869**

[Get Quote](#)

An In-depth Technical Guide to the Melting Point of **2-Fluoro-3-nitrobenzoic Acid**

Executive Summary

This technical guide provides a comprehensive analysis of the melting point of **2-Fluoro-3-nitrobenzoic acid** (CAS No. 317-46-4), a critical quality attribute for its application in research, development, and manufacturing. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring the purity and identity of this compound is paramount.^{[1][2]} This document details the theoretical principles governing the melting point of organic compounds, presents a compilation of reported melting point data, and offers a standardized, field-proven protocol for its accurate determination based on pharmacopeial standards. The guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to ensure the integrity of their work.

Introduction: The Significance of a Critical Quality Attribute

2-Fluoro-3-nitrobenzoic acid, with the molecular formula $C_7H_4FNO_4$, is an aromatic carboxylic acid derivative characterized by a benzene ring substituted with fluoro, nitro, and carboxylic acid groups.^{[3][4]} This unique structure makes it a versatile building block in organic synthesis.^{[1][5]} In the pharmaceutical industry, fluorinated compounds are of particular interest as they can enhance metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).^[1]

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state.^[6] For a pure substance, this transition occurs over a very narrow temperature range, typically 1-2°C.^{[7][8]} Consequently, the melting point serves two primary functions in a laboratory setting:

- Identification: As an intensive physical property, a sharp melting point is characteristic of a specific compound and can be used for its tentative identification.^{[6][8]}
- Purity Assessment: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces holding the molecules together.^[8] This results in a melting point depression (a lower melting point) and a broadening of the melting range.^{[7][9]}

Therefore, the accurate determination of the melting point of **2-Fluoro-3-nitrobenzoic acid** is not merely a procedural step but a critical validation of the material's identity and purity, ensuring reproducibility and safety in downstream applications.

The Science Behind the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.^{[10][11]} To melt the solid, sufficient thermal energy must be supplied to overcome these forces.^[10]

Key Influential Factors:

- Intermolecular Forces: The primary forces at play in **2-Fluoro-3-nitrobenzoic acid** are hydrogen bonds (due to the carboxylic acid group), dipole-dipole interactions (from the polar C-F and C-NO₂ bonds), and London dispersion forces.^{[9][10]} The presence of strong hydrogen bonding, in particular, leads to a relatively high melting point compared to non-polar compounds of similar molecular weight.^{[7][12]}
- Molecular Size and Shape: Larger molecules generally have higher melting points due to increased surface area, which strengthens London dispersion forces.^{[9][10]} The planar nature of the benzene ring allows for efficient packing into a crystal lattice, which also contributes to a higher melting point.^[10]
- Impurities: As previously noted, impurities are the most common cause of deviations in melting point. They introduce defects into the crystal structure, weakening the overall

intermolecular forces and resulting in a lower, broader melting range.[7][8] This phenomenon, known as melting point depression, is a cornerstone of purity evaluation.

Reported Melting Point Data for 2-Fluoro-3-nitrobenzoic Acid

A review of chemical supplier data and literature provides a consistent, though slightly varied, melting point range for this compound. The minor discrepancies can be attributed to different analytical methods, instrument calibration, or slight variations in residual impurity profiles between batches.

Source	Reported Melting Point (°C)	CAS Number
NINGBO INNO PHARMCHEM CO.,LTD.	138-140	317-46-4[13]
ChemBK	138 - 140	317-46-4[14]
ChemicalBook	138 - 140	317-46-4[2][15]
Biosynth	139	317-46-4[16]

The data consistently indicates a melting point in the range of 138-140°C. A sharp melting range within these values is indicative of high purity.

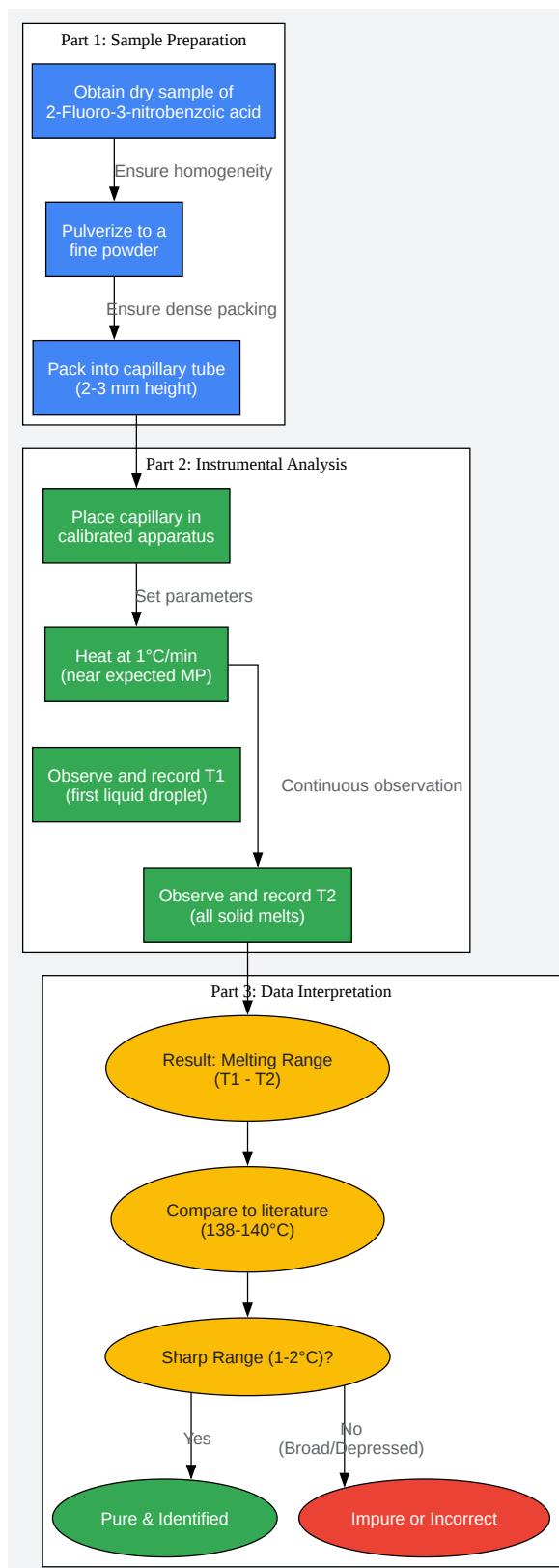
Standardized Protocol for Accurate Melting Point Determination

This protocol is based on the capillary method, which is the standard technique described in major pharmacopeias such as the United States Pharmacopeia (USP).[6][17]

Apparatus:

- Melting point apparatus with a heating block and calibrated thermometer or digital sensor.
- Glass capillary tubes (0.8-1.2 mm internal diameter).[17]
- Mortar and pestle or spatula for sample pulverization.

Step-by-Step Methodology:


- Sample Preparation (The Causality of Consistency):
 - Rationale: A uniform, finely packed sample ensures efficient and even heat transfer, which is critical for a sharp, reproducible melting point.
 - Procedure: Place a small amount of dry **2-Fluoro-3-nitrobenzoic acid** on a clean, dry surface. Gently pulverize the crystalline powder with a spatula or pestle to a fine, uniform consistency. This step is crucial to eliminate air pockets and ensure dense packing.
- Capillary Loading:
 - Rationale: The sample height directly impacts the heat transfer dynamics. A consistent sample height ensures that results are comparable between different runs and different analysts.
 - Procedure: Tap the open end of a capillary tube into the pulverized sample until a small amount of material enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom. Repeat until the packed sample height is 2-3 mm.[18]
- Instrument Setup and Calibration:
 - Rationale: Instrument accuracy is the foundation of trustworthy data. Regular calibration with certified reference standards ensures the measured temperature is accurate.
 - Procedure: Ensure the melting point apparatus has been recently calibrated using USP Melting Point Reference Standards.[17][19] Set a starting temperature approximately 5-10°C below the expected melting point of 138°C.[18]
- Determination:
 - Rationale: A slow heating rate near the melting point allows the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature. A rapid ramp can cause the thermometer to lag behind the true sample temperature, leading to erroneously high readings.

- Procedure:

- Insert the loaded capillary tube into the heating block.
- Set the heating rate (ramp rate) to 1°C per minute.[18]
- Observe the sample closely through the magnifying lens.
- Record the temperature (T_1) at which the first droplet of liquid appears.
- Continue heating and record the temperature (T_2) at which the last solid crystal melts, resulting in a completely clear liquid (the "clear point").[18]
- The melting range is reported as $T_1 - T_2$.

Experimental Workflow and Data Interpretation

The accurate determination and interpretation of the melting point is a self-validating system for assessing purity and identity.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination and interpretation of melting point.

Interpreting the Results:

- Pure Sample: A highly pure sample of **2-Fluoro-3-nitrobenzoic acid** will exhibit a sharp melting range of 1-2°C within the established 138-140°C reference range.[7][13]
- Impure Sample: If the sample is impure, the observed melting range will be both depressed (T_1 will be lower than 138°C) and broad (the difference between T_2 and T_1 will be greater than 2°C).[8][9]
- Confirmatory Identification (Mixed-Melting Point): To definitively confirm the identity, a mixed-melting point determination can be performed.[6][17] An intimate 1:1 mixture of the sample with an authentic reference standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If the sample is a different compound, the standard will act as an impurity, causing a significant melting point depression and broadening.[18]

Conclusion

The melting point of **2-Fluoro-3-nitrobenzoic acid** is a fundamental and powerful analytical parameter. When determined using a standardized protocol, it provides reliable, actionable data regarding the identity and purity of the material. A sharp melting range between 138-140°C serves as a key indicator of high quality, ensuring the integrity of this vital chemical intermediate for its intended applications in pharmaceutical and chemical synthesis. Adherence to the principles and methodologies outlined in this guide will enable researchers and scientists to generate trustworthy data, underpinning the success of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]
- 4. 2-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organicintermediate.com [organicintermediate.com]
- 6. thinksrs.com [thinksrs.com]
- 7. sciencing.com [sciencing.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 13. nbinno.com [nbinno.com]
- 14. chembk.com [chembk.com]
- 15. 2-Fluoro-3-nitrobenzoic acid CAS#: 317-46-4 [amp.chemicalbook.com]
- 16. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 | FF34112 [biosynth.com]
- 17. uspbpep.com [uspbppep.com]
- 18. mt.com [mt.com]
- 19. scribd.com [scribd.com]
- To cite this document: BenchChem. [2-Fluoro-3-nitrobenzoic acid melting point]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2588869#2-fluoro-3-nitrobenzoic-acid-melting-point\]](https://www.benchchem.com/product/b2588869#2-fluoro-3-nitrobenzoic-acid-melting-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com